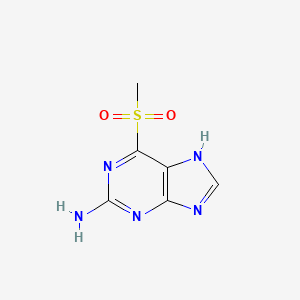
N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of two trifluoroacetamide groups attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-diamine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures. It is also employed in the development of new materials with unique properties.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is used in the development of new materials for industrial applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Additionally, the presence of trifluoroacetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound contains two thiol groups attached to the thiadiazole ring and is known for its metal-binding properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound features a benzo[c][1,2,5]thiadiazole core with two aniline groups and is used in the development of organic light-emitting diodes (OLEDs).
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): This dye is synthesized via Stille cross-coupling reaction and is investigated for its near-infrared (NIR) emitting properties.
Uniqueness
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, solubility, and biological activity, making it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
61785-06-6 |
|---|---|
Molecular Formula |
C6H2F6N4O2S |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[5-[(2,2,2-trifluoroacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H2F6N4O2S/c7-5(8,9)1(17)13-3-15-16-4(19-3)14-2(18)6(10,11)12/h(H,13,15,17)(H,14,16,18) |
InChI Key |
BPSLSMAZLCMTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


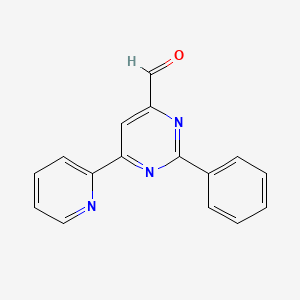


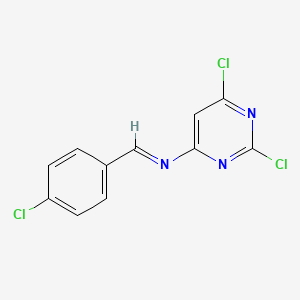
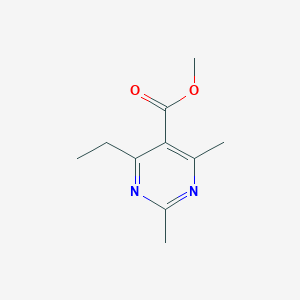
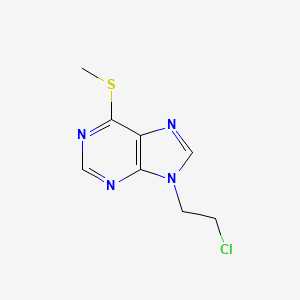
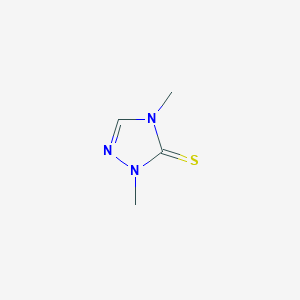
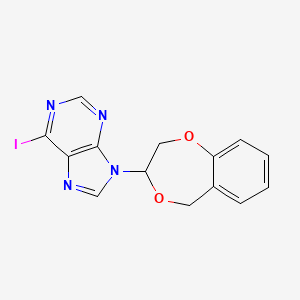

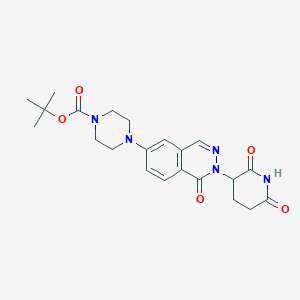
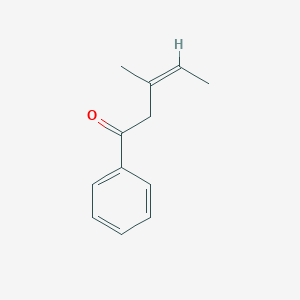
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
